(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile
Description
(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is a β-amino nitrile derivative characterized by a chiral (3S) configuration and a substituted phenyl group (4-methoxy-3-methylphenyl). This compound belongs to a class of β-amino nitriles, which are critical intermediates in pharmaceutical synthesis due to their utility as precursors for amides and carboxylic acids. Such compounds are often enzymatically hydrated using nitrile hydratases (NHases) to yield bioactive amides, which are building blocks for peptides and small-molecule drugs .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-methoxy-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
PPSBPMIEANCAAQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](CC#N)N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC#N)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Nitrile Formation: The amine is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the nitrile group, resulting in the formation of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the phenyl ring significantly influence the compound’s electronic, steric, and biological properties. Below is a comparative analysis of key analogs:
Research Findings and Implications
Toxicity and Regulatory Status
Stereochemical Considerations
- The (3S) configuration in the target compound and its analogs (e.g., ) is critical for binding to chiral biological targets. For example, mismatched stereochemistry in enzymatic hydration could yield inactive byproducts .
Biological Activity
(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is a chiral compound that features a unique combination of functional groups, including an amino group, a nitrile group, and a substituted phenyl ring. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : Approximately 190.24 g/mol
- Functional Groups : Amino (-NH₂), Nitrile (-C≡N), Methoxy (-OCH₃), Methyl (-CH₃)
The biological activity of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is influenced by its ability to interact with specific molecular targets. These interactions may involve:
- Binding to Proteins/Enzymes : The presence of the amino and nitrile groups allows for potential hydrogen bonding and electrostatic interactions with biological macromolecules.
- Modulation of Biochemical Pathways : The compound may influence signal transduction or metabolic pathways, contributing to its pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile exhibits various biological activities, including:
- Antitumor Effects : Investigations into similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Properties : The compound may support neuronal health and regeneration, particularly in models of neurodegenerative diseases.
- Enzyme Inhibition : Structural analogs have been explored for their potential as enzyme inhibitors, which could be relevant for therapeutic applications.
Case Studies and Research Findings
-
Anticancer Activity :
- A study on related compounds demonstrated significant growth inhibition in cancer cell lines, with IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 cells . This suggests that (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile may also possess similar anticancer properties.
- Neurotropic Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | C₁₁H₁₄ClN₂O | Chlorine substituent influences reactivity |
| (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile | C₁₁H₁₄BrN₂O | Bromine atom enhances lipophilicity |
| (3S)-3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile | C₁₁H₁₄N₂O | Similar methoxy and methyl substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
